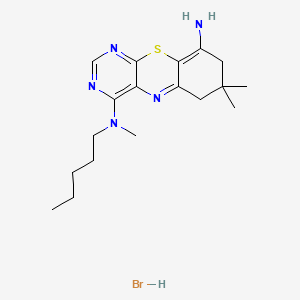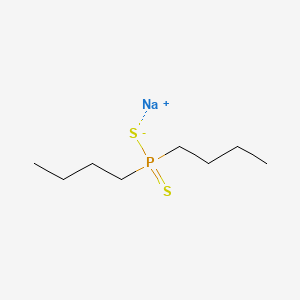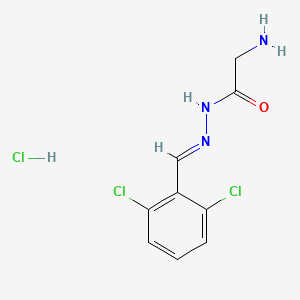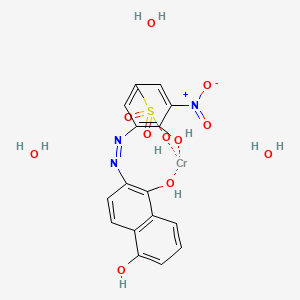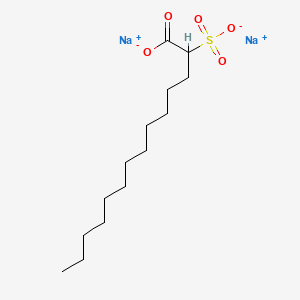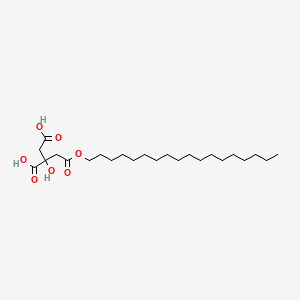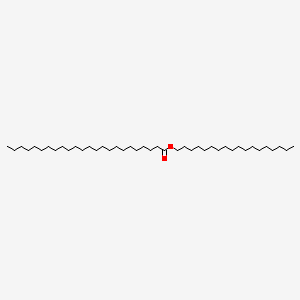
sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one is a compound that combines the properties of sulfuric acid and 2,2,6,6-tetramethylpiperidin-4-one Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesIt is a piperidinone derivative known for its stability and utility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-tetramethylpiperidin-4-one typically involves the cyclocondensation of acetone and ammonia. One method involves reacting acetone or acetone-containing solutions with ammonia in the presence of dimethyl sulfate at temperatures ranging from 50°C to 130°C . Another method involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as peroxybenzoic acid or aluminum oxide .
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidin-4-one can be achieved through continuous-flow synthesis. This method involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a 5% platinum on carbon catalyst. The reaction is carried out at 70°C and 2 MPa pressure, resulting in an 85% isolated yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines using oxidants such as oxone.
Reduction: It can be reduced to form amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions to form sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas with a platinum on carbon catalyst.
Substitution: Iodine as an oxidant.
Major Products
Hydroxylamines: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Sulfenamide Compounds: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base. It stabilizes reactive intermediates in chemical reactions, allowing for selective transformations. The molecular targets include various electrophiles and nucleophiles, and the pathways involve the formation of stable intermediates that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-tetramethylpiperidine: A similar compound used as a hindered base in organic synthesis.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): A related compound known for its ability to scavenge reactive oxygen species.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to act as a hindered base and its applications in the preparation of light stabilizers make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
72361-44-5 |
|---|---|
Molekularformel |
C9H19NO5S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
sulfuric acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO.H2O4S/c1-8(2)5-7(11)6-9(3,4)10-8;1-5(2,3)4/h10H,5-6H2,1-4H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LOEBDEFAVSQNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1)(C)C)C.OS(=O)(=O)O |
Verwandte CAS-Nummern |
826-36-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


